3-Fluoro-4-(methylsulfonyl)benzaldehyde
Overview
Description
3-Fluoro-4-(methylsulfonyl)benzaldehyde is an aromatic aldehyde that contains a sulfonyl and a fluoro-substituent. It is primarily used as a chemical intermediate for the synthesis of various biological compounds . The molecular formula of this compound is C8H7FO3S, and it has a molecular weight of 202.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(methylsulfonyl)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4-(methylsulfonyl)benzoic acid.
Reduction: 3-Fluoro-4-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(methylsulfonyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methylsulfonyl)benzoic acid
- 3-Fluoro-4-(methylsulfonyl)benzyl alcohol
- 3-Fluoro-4-(methylsulfonyl)benzene
Uniqueness
3-Fluoro-4-(methylsulfonyl)benzaldehyde is unique due to the presence of both a fluoro and a methylsulfonyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in binding interactions, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-4-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKDQOGYYWXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611638 | |
Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254878-95-0 | |
Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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